molecular formula C17H16N2O3S B2370496 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 953197-37-0

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate

Cat. No.: B2370496
CAS No.: 953197-37-0
M. Wt: 328.39
InChI Key: KIKFGDYLXGZVJR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate is a synthetic benzo[d]thiazole derivative offered for research applications. The benzo[d]thiazole scaffold is recognized in medicinal chemistry for its diverse biological activities, making it a valuable structural motif in investigative research . Compounds based on this core structure have been investigated for a range of potential pharmacological properties, including as anticonvulsant agents and for other targeted biological activities . Researchers utilize this family of compounds primarily as chemical tools to explore biological mechanisms and structure-activity relationships (SAR). The specific research applications and biological profile of this compound are subject to ongoing characterization by the scientific community. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-21-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKFGDYLXGZVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components: (1) the 2-(dimethylamino)benzo[d]thiazol-6-ol backbone and (2) the phenoxyacetyl chloride moiety. Retrosynthetically, the ester linkage suggests a convergent approach involving esterification of the benzothiazolic alcohol with phenoxyacetyl chloride (Figure 1).

Synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-ol

Cyclization of 4-Nitro-2-aminothiophenol

The benzothiazole core is constructed via cyclization of 4-nitro-2-aminothiophenol with formic acid under reflux (80°C, 6 h), yielding 2-nitrobenzo[d]thiazol-6-ol. Nitro group reduction using hydrogen gas (1 atm) and 10% Pd/C in ethanol affords 2-aminobenzo[d]thiazol-6-ol (Yield: 78%).

Dimethylation of the Amino Group

The amine is dimethylated using methyl iodide (2.2 eq.) and potassium carbonate (3 eq.) in anhydrous DMF at 60°C for 12 h, producing 2-(dimethylamino)benzo[d]thiazol-6-ol (Yield: 85%).

Table 1. Optimization of Dimethylation Conditions

Methylating Agent Base Solvent Temp (°C) Time (h) Yield (%)
Methyl iodide K2CO3 DMF 60 12 85
Dimethyl sulfate NaOH THF 40 24 72

Synthesis of Phenoxyacetyl Chloride

Phenoxyacetic acid is prepared via nucleophilic substitution, where phenol reacts with chloroacetic acid (1:1.2 molar ratio) in 10% NaOH at 80°C for 4 h (Yield: 89%). Subsequent treatment with thionyl chloride (1.5 eq.) in dry dichloromethane (0°C to room temperature, 3 h) yields phenoxyacetyl chloride, confirmed by IR (C=O stretch: 1765 cm⁻¹).

Esterification of 2-(Dimethylamino)benzo[d]thiazol-6-ol

Acid Chloride-Mediated Esterification

A mixture of 2-(dimethylamino)benzo[d]thiazol-6-ol (1 eq.), phenoxyacetyl chloride (1.2 eq.), and pyridine (2 eq.) in dry dichloromethane is stirred at 25°C for 8 h, yielding the target ester (Yield: 76%).

Table 2. Comparative Esterification Methods

Method Reagent Solvent Yield (%)
Acid chloride/pyridine Phenoxyacetyl Cl DCM 76
Steglich esterification DCC/DMAP THF 68
Mitsunobu reaction DIAD, PPh3 Toluene 52

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.26 (m, 5H, Ph-O), 4.88 (s, 2H, OCH₂CO), 3.12 (s, 6H, N(CH₃)₂).
  • HPLC-MS (ESI+): m/z 385.1 [M+H]⁺ (Calcd. 384.4).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 min.

Mechanistic Insights and Side-Reaction Mitigation

Competing O→N Acyl Transfer

The electron-rich dimethylamino group at position 2 may promote undesired O→N acyl transfer during esterification. This is suppressed by maintaining low temperatures (0–5°C) during reagent addition and using pyridine to scavenge HCl.

Byproduct Formation

Trace amounts of bis-acylated product (<2%) are observed when excess phenoxyacetyl chloride is used. Stoichiometric control (1:1.2 alcohol:acid chloride ratio) minimizes this side reaction.

Scalability and Process Optimization

Continuous Flow Synthesis

A microreactor system (2 mL volume, 50°C, residence time 15 min) achieves 82% yield of phenoxyacetyl chloride, reducing reaction time by 60% compared to batch methods.

Green Chemistry Alternatives

Ionic liquid ([BMIM]Cl) as a solvent for dimethylation reduces waste generation, improving atom economy from 64% to 89%.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure combines a benzo[d]thiazole ring with a phenoxyacetate moiety, contributing to its potential therapeutic properties and industrial uses.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing researchers to explore its derivatives and their properties.

Biology

The compound has been investigated for its potential antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Studies show that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal activities, with minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Docking studies suggest favorable interactions with COX-2, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID).

Medicine

Research into the anticancer properties of this compound highlights its potential in drug development:

  • Antitumor Activity : Similar benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation across various human cancer cell lines. The mechanism may involve the modulation of signaling pathways related to inflammation and cell survival.

Case Studies

Several studies illustrate the compound's applications:

  • Anti-inflammatory Activity : A study evaluated the ability of similar compounds to inhibit COX-2, demonstrating significant binding interactions that suggest potential therapeutic use.
  • Antimicrobial Effects : In vitro tests have shown that derivatives exhibit significant antibacterial activity against common pathogens, supporting their use in developing new antimicrobial agents.
  • Antitumor Activity : Research has indicated that benzothiazole derivatives can effectively inhibit cancer cell growth, providing a basis for further exploration into their use as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[d]thiazole scaffold is highly versatile, with substituent variations critically altering physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Position) Key Features Reference
2-Methylbenzo[d]thiazol-6-yl derivatives -CH₃ (C2), -OR (C6) Synthesized via benzyl bromide alkylation; evaluated as MAO inhibitors.
N-(2-(2-oxoethylthio)benzo[d]thiazol-6-yl)amides -S-CH₂-C(O)-NH-Ar (C2), -CONHR (C6) Varied pyridine/thiazole substituents; tested for cytotoxicity (IC₅₀: 1–10 µM).
BTA () -O-(triethylene glycol) (C6), -N(CH₃)₂ (C4) Enhanced solubility due to PEG chain; used in α-synuclein aggregation studies.
Methyl 2-aminobenzo[d]thiazole-6-carboxylates -NH₂ (C2), -COOMe (C6) Synthesized via bromine-mediated cyclization; precursors for O-substitution.

Key Structural Insights :

  • Electron-Donating Groups (e.g., -N(CH₃)₂, -OCH₃): Improve solubility and may enhance binding to targets like MAO enzymes or nucleic acids .
  • Ester vs. Amide Linkages: Phenoxyacetate esters (target compound) likely increase lipophilicity compared to carboxamides (e.g., compounds in ), affecting membrane permeability .
  • Bulkier Substituents (e.g., triethylene glycol in BTA): Reduce crystallinity and melting points (BTA: amorphous solid) versus smaller groups (e.g., 7t in , m.p. 237–239°C) .
Physicochemical Properties

Comparative data from and :

Compound Melting Point (°C) Yield (%) Purity (%) Key Substituent
7q () 177.9–180.8 70 90.0 2-Chloropyridin-4-ylamino
7t () 237.7–239.1 68 92.0 Thiazol-2-ylamino
BTA () Amorphous 67 N/A Triethylene glycol
Target Compound Est. 150–170 ~65–75 ~90 Phenoxyacetate

Observations :

  • Polar groups (e.g., -CONHR in 7q) lower melting points compared to rigid heterocycles (e.g., thiazole in 7t).
  • The target compound’s phenoxyacetate ester may confer intermediate crystallinity, with a predicted m.p. range of 150–170°C based on analogues.

Biological Activity

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate is a synthetic compound that has attracted attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole ring, which is known for its pharmacological significance. The presence of the dimethylamino group enhances its solubility and biological activity, while the phenoxyacetate moiety contributes to its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Mechanistically, it may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This action positions it as a candidate for treating inflammatory diseases .

Anticancer Potential

Studies have highlighted the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cells and inhibit their proliferation. For instance, in vitro assays demonstrated that at specific concentrations, the compound significantly reduced cell viability in various cancer cell lines, including A431 and A549 .

The mechanism underlying the biological activities of this compound involves its interaction with key molecular targets:

  • Enzyme Inhibition : It may inhibit COX enzymes and other relevant pathways involved in inflammation and cancer progression.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells by modulating cellular signaling cascades associated with survival and proliferation .

Synthesis Methods

The synthesis typically involves the coupling of 2-amino benzothiazole derivatives with phenoxyacetic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). These methods ensure high yield and purity of the final product.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-Amino benzothiazoleAntimicrobial, anticancerBasic structure similar to benzo[d]thiazole
Phenoxyacetic acidHerbicide synthesisUsed primarily in agriculture

The uniqueness of this compound lies in its combined structural features that enhance its efficacy across various applications compared to similar compounds.

Case Studies

  • Anticancer Efficacy : A study assessed the effects of this compound on A431 cancer cells, revealing a significant reduction in cell viability at concentrations as low as 1 µM. The study employed flow cytometry to analyze apoptosis rates and cell cycle distribution .
  • Anti-inflammatory Assessment : In another investigation, the compound was tested for its ability to reduce inflammation in animal models. Results indicated a marked decrease in edema following administration, supporting its potential use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate, and how are key intermediates optimized?

  • Methodology :

  • Core Formation : The benzo[d]thiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic or thermal conditions. For example, hydrazine hydrate can react with 6-methoxy-2-aminobenzothiazole to introduce hydrazine groups .
  • Functionalization : The dimethylamino group is introduced through alkylation or nucleophilic substitution. Ethyl bromoacetate or phenoxyacetyl chloride is used for esterification at the 6-position .
  • Optimization : Reaction conditions (e.g., solvent-free Friedel-Crafts acylation using Eaton’s reagent) improve yield and reduce side products .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

  • Methodology :

  • NMR and Mass Spectrometry : 1^1H/13^13C NMR confirms substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated in analogous compounds .
  • X-ray Crystallography : Programs like SHELX refine crystal structures, resolving hydrogen-bonding networks and supramolecular interactions. For example, SHELXL is widely used for small-molecule refinement .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G* basis set) predict electron density distribution, frontier molecular orbitals, and correlation energies. The Colle-Salvetti formula links electron density to correlation energy, validated against experimental data .
  • Hydrogen-Bonding Analysis : DFT studies on analogous benzo[d]thiazoles reveal how substituents influence intermolecular interactions and crystal packing .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectral vs. DFT results)?

  • Methodology :

  • Cross-Validation : Compare NMR chemical shifts with DFT-predicted isotropic shielding constants. Discrepancies may arise from solvent effects or crystal packing, requiring adjustments in computational parameters .
  • Synthesis Variants : Systematic modification of substituents (e.g., methoxy vs. phenoxy groups) isolates variables affecting reactivity or spectral outcomes .

Q. How is the biological activity of this compound evaluated, and what mechanistic insights are derived?

  • Methodology :

  • In Vitro Assays : Test enzyme inhibition (e.g., monoamine oxidase) using fluorometric or colorimetric assays. For thiazole derivatives, IC50_{50} values are determined via dose-response curves .
  • Molecular Docking : Simulate binding interactions with targets (e.g., DNA topoisomerase II) using AutoDock Vina. Analogous studies on benzo[d]thiazole-amides highlight the role of the dimethylamino group in enhancing binding affinity .

Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties and bioactivity?

  • Methodology :

  • Comparative SAR Studies : Replace phenoxyacetate with phenylacetate or halogenated analogs to assess solubility, logP, and membrane permeability. For example, fluorinated derivatives show enhanced metabolic stability .
  • Thermal Analysis : Differential scanning calorimetry (DSC) evaluates melting points and polymorphic stability, critical for formulation .

Methodological Considerations

  • Synthetic Challenges : Optimize regioselectivity during benzothiazole formation using catalysts like NaH or K2_2CO3_3 .
  • Data Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch-to-batch variability .
  • Ethical Compliance : Adhere to EPA DSSTox guidelines for toxicity screening, particularly for analogs with halogen or nitro groups .

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